5-Phenyl-5H-pyrido[3,2-b]indole 5-Phenyl-5H-pyrido[3,2-b]indole
Brand Name: Vulcanchem
CAS No.: 1541200-53-6
VCID: VC2848690
InChI: InChI=1S/C17H12N2/c1-2-7-13(8-3-1)19-15-10-5-4-9-14(15)17-16(19)11-6-12-18-17/h1-12H
SMILES: C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3
Molecular Formula: C17H12N2
Molecular Weight: 244.29 g/mol

5-Phenyl-5H-pyrido[3,2-b]indole

CAS No.: 1541200-53-6

Cat. No.: VC2848690

Molecular Formula: C17H12N2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-5H-pyrido[3,2-b]indole - 1541200-53-6

Specification

CAS No. 1541200-53-6
Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
IUPAC Name 5-phenylpyrido[3,2-b]indole
Standard InChI InChI=1S/C17H12N2/c1-2-7-13(8-3-1)19-15-10-5-4-9-14(15)17-16(19)11-6-12-18-17/h1-12H
Standard InChI Key NGQWQTGGMORPSA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3

Introduction

Chemical Properties and Structure

Structural Characteristics

The compound features a tricyclic core structure consisting of an indole fused with a pyridine ring, forming the pyrido[3,2-b]indole skeleton (also known as δ-carboline) . The distinctive feature of this particular derivative is the phenyl group attached at the N-5 position, which extends the conjugated system and potentially influences its electronic properties and interactions. The core structure resembles that of the parent compound δ-carboline, but with the additional phenyl substituent that modifies its properties and potential applications .

Physical and Chemical Properties

The key physical and chemical properties of 5-Phenyl-5H-pyrido[3,2-b]indole are summarized in the following table:

PropertyValueSource
CAS Number1541200-53-6
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
IUPAC Name5-phenylpyrido[3,2-b]indole
Physical AppearanceCrystalline solid
Purity (typical)>98.0%

The compound's molecular structure includes 17 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms arranged in a specific configuration that determines its chemical behavior . This configuration features an N-phenyl bond at position 5, which distinguishes it from the unsubstituted parent compound δ-carboline .

Identification and Characterization

Various analytical identifiers and spectroscopic methods are used to characterize and confirm the identity of 5-Phenyl-5H-pyrido[3,2-b]indole. These identifiers are critical for researchers to ensure the compound's authenticity and purity.

Chemical Identifiers

Identifier TypeValueSource
InChIInChI=1S/C17H12N2/c1-2-7-13(8-3-1)19-15-10-5-4-9-14(15)17-16(19)11-6-12-18-17
InChIKeyNGQWQTGGMORPSA-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3
Canonical SMILESC1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3
PubChem Compound ID57872542

These identifiers provide standardized ways to reference the compound in chemical databases and literature, enabling researchers to accurately identify and discuss the molecule in scientific contexts.

Relation to Parent Structure

5-Phenyl-5H-pyrido[3,2-b]indole is a derivative of δ-carboline (5H-Pyrido[3,2-b]indole), which has the CAS number 245-08-9 and molecular formula C11H8N2 . The phenyl substitution at the N-5 position distinguishes this derivative from the parent compound, potentially altering its physical, chemical, and biological properties. The parent compound, δ-carboline, belongs to a family of heterocyclic alkaloids that have been studied for various biological activities .

ConcentrationVolume Required for
1 mg5 mg10 mg
1 mM4.0935 mL20.4675 mL40.935 mL
5 mM0.8187 mL4.0935 mL8.187 mL
10 mM0.4093 mL2.0467 mL4.0935 mL

Source:

This table serves as a reference for researchers preparing solutions at various concentrations for experimental use. The appropriate solvent should be selected based on the specific requirements of the experiment and the solubility characteristics of the compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator